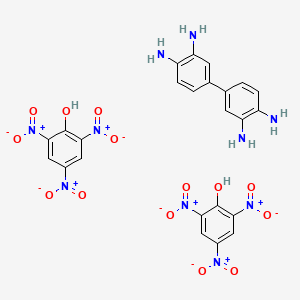
4-(3,4-Diaminophenyl)benzene-1,2-diamine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Diaminophenyl)benzene-1,2-diamine;2,4,6-trinitrophenol is a complex organic compound with significant applications in various fields The compound consists of two primary components: 4-(3,4-Diaminophenyl)benzene-1,2-diamine and 2,4,6-trinitrophenol The former is a diamine derivative of benzene, while the latter is a nitro derivative of phenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Diaminophenyl)benzene-1,2-diamine typically involves the reduction of nitroaniline derivatives. One common method is the reduction of 2-nitrochlorobenzene with ammonia, followed by the reduction of the resulting 2-nitroaniline using zinc powder in ethanol . The compound can be purified by treating its aqueous solution with sodium dithionite and activated carbon .
Industrial Production Methods
Industrial production of 4-(3,4-Diaminophenyl)benzene-1,2-diamine involves similar synthetic routes but on a larger scale. The process includes the reduction of nitroaniline derivatives under controlled conditions to ensure high yield and purity. The compound is then purified using advanced techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Diaminophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in ethanol is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens and sulfonic acids.
Major Products Formed
The major products formed from these reactions include quinones, amino derivatives, and substituted aromatic compounds. These products have various applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
4-(3,4-Diaminophenyl)benzene-1,2-diamine;2,4,6-trinitrophenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(3,4-Diaminophenyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with amino acids in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Diaminobenzidine: Used in immunohistochemical staining and as a precursor in the synthesis of coordination polymers.
4,4’-Diaminodiphenyl sulfide: Known for its applications in the synthesis of dyes and pigments.
4-(Pentafluorosulfanyl)benzene-1,2-diamine: Used in the synthesis of fluorinated compounds.
Uniqueness
4-(3,4-Diaminophenyl)benzene-1,2-diamine;2,4,6-trinitrophenol is unique due to its combination of diamine and nitro functionalities, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
92415-47-9 |
|---|---|
Formule moléculaire |
C24H20N10O14 |
Poids moléculaire |
672.5 g/mol |
Nom IUPAC |
4-(3,4-diaminophenyl)benzene-1,2-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H14N4.2C6H3N3O7/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H,13-16H2;2*1-2,10H |
Clé InChI |
BVSFDSRBGWGPIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
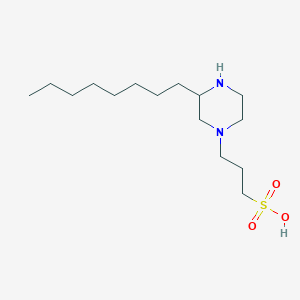
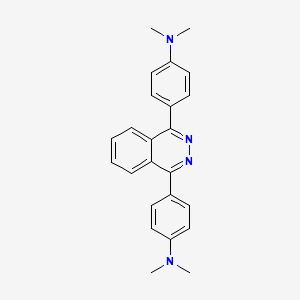
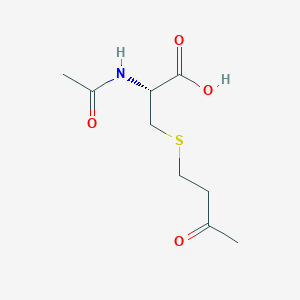
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
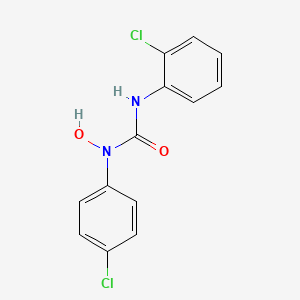
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)

![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
